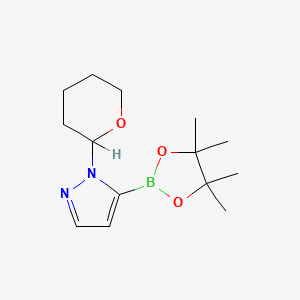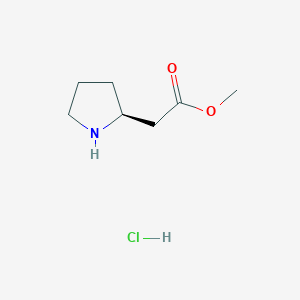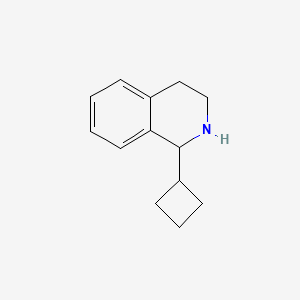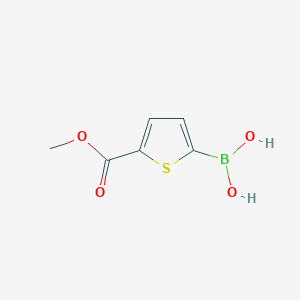
3-メチルイソキサゾール-5-カルボキサミド
概要
説明
3-Methylisoxazole-5-carboxaMide is a compound that belongs to the class of isoxazoles . Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs .
Molecular Structure Analysis
The molecular structure of 3-Methylisoxazole-5-carboxaMide consists of a five-membered heterocyclic ring with an oxygen atom and a nitrogen atom . The empirical formula is C5H6N2O2, and the molecular weight is 126.11 .Chemical Reactions Analysis
The chemical reactions involving 3-Methylisoxazole-5-carboxaMide often involve the acetoxylation of the primary γ-C (sp3)–H bonds in the amino acids Val, Thr, and Ile . The γ-acetoxylated α-amino acid derivatives could be easily converted to γ-mercapto amino acids .科学的研究の応用
創薬と医薬品化学
3-メチルイソキサゾール-5-カルボキサミド: イソキサゾール環は、多くの市販薬に共通する5員環複素環であり、創薬において注目される化合物です . この構造は、医薬品化学者にとって重要なものであり、薬物様化学空間の拡大と、化学的多様性に基づいて生物学的標的に結合する能力を可能にします .
抗がん剤設計
3-メチルイソキサゾール-5-カルボキサミドに関連するイソキサゾール-アミド類似体は、さまざまな癌細胞株に対する細胞毒性を評価するために合成および評価されています . これらの化合物は、抗癌活性において有望な結果を示しており、3-メチルイソキサゾール-5-カルボキサミドがこの分野における可能性を示しています。
抗菌活性
3-メチルイソキサゾール-5-カルボキサミドの誘導体は、その抗菌活性を調査されており、マイコバクテリウム・ツベルクローシスや大腸菌などの細菌に対して有意な効果を示しています . これは、新しい抗菌剤の開発におけるその潜在的な用途を示唆しています。
ナノ触媒
ナノ触媒の分野では、3-メチルイソキサゾール-5-カルボキサミドとその誘導体は、イソキサゾールの合成のための無金属合成経路を開発するために使用できます . これは、環境に優しい合成戦略を作成し、金属触媒反応に関連する欠点を軽減するために特に重要です。
抗結核剤
抗結核活性のためのイソキサゾール部分を用いた新しい分子フレームワークを作成するための研究が行われています . 3-メチルイソキサゾール-5-カルボキサミド誘導体は、この分野で有望な結果を示しており、結核の新しい治療法の開発につながる可能性があります。
免疫機能調節
3-メチルイソキサゾール-5-カルボキサミドに関連するイソキサゾール誘導体は、その免疫調節特性について研究されています . これらは、免疫抑制剤、抗炎症剤、免疫調節剤、免疫刺激剤などのカテゴリに分類されており、さまざまな免疫関連状態の治療に役立つ可能性があります。
環境に優しい合成戦略
この化合物は、官能化された複素環状スキャフォールドを作成するための環境に優しい合成戦略の開発においても重要です . これは、利用可能な薬物様化学空間を拡大し、創薬プロセスを加速するために不可欠です。
作用機序
Target of Action
These compounds bind to biological targets based on their chemical diversity .
Mode of Action
It’s known that isoxazole derivatives interact with their targets, leading to various changes . More research is needed to elucidate the specific interactions of 3-Methylisoxazole-5-carboxamide with its targets.
Biochemical Pathways
Isoxazole derivatives are known to have significant biological interests
Pharmacokinetics
The safety profile of similar compounds has been tested against vero and hepg2 cell lines .
Result of Action
Some isoxazole-carboxamide derivatives have shown significant antitubercular activity . For instance, compounds 10 and 14 showed significant antitubercular activity with MIC of 3.125 µM .
Action Environment
It’s known that environmental factors can contribute to the development of different types of diseases
Safety and Hazards
将来の方向性
The future directions in the research of 3-Methylisoxazole-5-carboxaMide and other isoxazole derivatives involve the development of new eco-friendly synthetic strategies . There is also a need for the development of robust synthetic methods for the generation of a diverse collection of heterocyclic molecules to accelerate the drug discovery programme .
生化学分析
Biochemical Properties
3-Methylisoxazole-5-carboxamide plays a crucial role in several biochemical reactions. It interacts with enzymes such as hydrolases and transferases, which facilitate its conversion into active metabolites. These interactions often involve the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex. Additionally, 3-Methylisoxazole-5-carboxamide can bind to proteins involved in signal transduction pathways, modulating their activity and influencing downstream cellular responses .
Cellular Effects
The effects of 3-Methylisoxazole-5-carboxamide on various cell types and cellular processes are profound. In cancer cells, it has been shown to inhibit cell proliferation by interfering with the cell cycle and inducing apoptosis. This compound also affects cell signaling pathways, such as the mitogen-activated protein kinase pathway, leading to altered gene expression and reduced cellular metabolism. In immune cells, 3-Methylisoxazole-5-carboxamide can modulate cytokine production, thereby influencing immune responses .
Molecular Mechanism
At the molecular level, 3-Methylisoxazole-5-carboxamide exerts its effects through several mechanisms. It can bind to specific receptors on the cell surface, triggering a cascade of intracellular events that result in changes in gene expression. Additionally, this compound can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. These interactions often involve the formation of covalent bonds or non-covalent interactions such as hydrogen bonds and van der Waals forces .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methylisoxazole-5-carboxamide can change over time. This compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of certain enzymes or under extreme pH conditions. Long-term studies have shown that prolonged exposure to 3-Methylisoxazole-5-carboxamide can lead to adaptive cellular responses, such as the upregulation of detoxifying enzymes and changes in cellular metabolism .
Dosage Effects in Animal Models
The effects of 3-Methylisoxazole-5-carboxamide vary with different dosages in animal models. At low doses, it can exert therapeutic effects, such as anti-inflammatory and anticancer activities, without causing significant toxicity. At high doses, 3-Methylisoxazole-5-carboxamide can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are often dose-dependent and can be mitigated by adjusting the dosage regimen .
Metabolic Pathways
3-Methylisoxazole-5-carboxamide is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, such as cytochrome P450 oxidases, which convert it into more water-soluble metabolites that can be excreted from the body. This compound can also influence metabolic flux by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to changes in metabolite levels .
Transport and Distribution
Within cells and tissues, 3-Methylisoxazole-5-carboxamide is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its relatively small size and lipophilic nature. Additionally, it can interact with transport proteins, such as ATP-binding cassette transporters, which facilitate its movement across cellular compartments. The distribution of 3-Methylisoxazole-5-carboxamide within tissues is influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of 3-Methylisoxazole-5-carboxamide is critical for its activity and function. This compound can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria. Its localization is often directed by targeting signals or post-translational modifications, such as phosphorylation or ubiquitination. The presence of 3-Methylisoxazole-5-carboxamide in specific organelles can influence its interactions with other biomolecules and its overall biological activity .
特性
IUPAC Name |
3-methyl-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-3-2-4(5(6)8)9-7-3/h2H,1H3,(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHCFPWSEIVWCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80543849 | |
| Record name | 3-Methyl-1,2-oxazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80543849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38955-11-2 | |
| Record name | 3-Methyl-1,2-oxazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80543849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main focus of the research presented in the paper?
A1: The research focuses on developing a novel one-pot synthesis method for 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles. The researchers successfully synthesized six different 3-methylisoxazole-5-carboxamides and twelve 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles. [] The study highlights the use of readily available starting materials like 3-methylisoxazole-5-carboxylic acid, thionyl chloride, and various amines or pyrazoles. Interestingly, the synthesis of 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles resulted in a mixture of 1,3- and 1,5-isomers, indicating the influence of substituents on the pyrazole ring on isomeric ratios. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


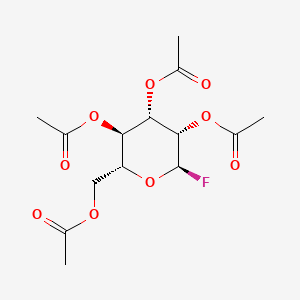

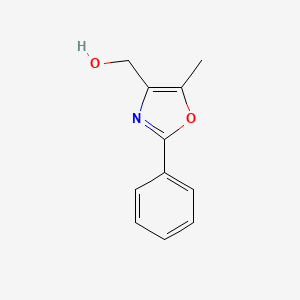
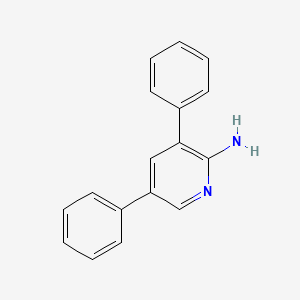
![3',4'-Dichloro-5-fluoro-[1,1'-biphenyl]-2-amine](/img/structure/B1314423.png)
![Butanoic acid, 2-(4-chlorophenoxy)-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, (2Z)-2-butenedioate (1:1)](/img/structure/B1314425.png)

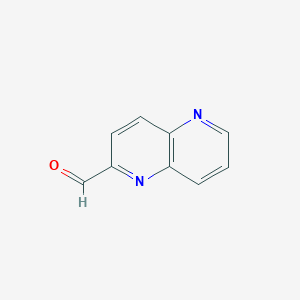
![3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1314435.png)
